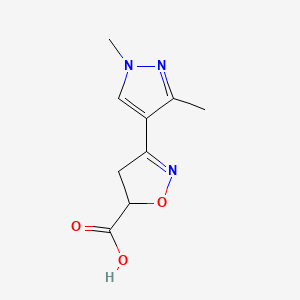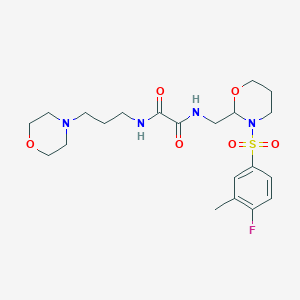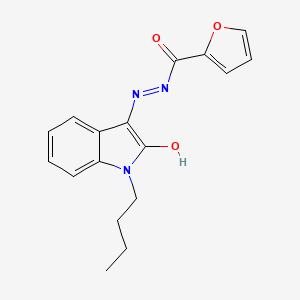
N-ethyl-1-methylpiperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-1-methylpiperidin-4-amine is a chemical compound with the molecular formula C8H18N2 It is a derivative of piperidine, a six-membered heterocyclic amine
Mecanismo De Acción
Mode of Action
Generally, compounds like this can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or direct activation
Biochemical Pathways
It’s worth noting that many compounds can affect multiple pathways, and the effects can vary depending on the specific context within the cell
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of a compound, which is the proportion of the compound that enters circulation and can have an active effect
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other compounds can affect how a compound interacts with its targets and how stable it is . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1-methylpiperidin-4-amine typically involves the alkylation of piperidine derivatives. One common method is the reaction of 1-methylpiperidin-4-amine with ethyl iodide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran, with a base like potassium carbonate to facilitate the alkylation process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
N-ethyl-1-methylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-ethyl-1-methylpiperidin-4-one using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-ethyl-1-methylpiperidin-4-one.
Reduction: N-ethyl-1-methylpiperidin-4-ol.
Substitution: Various substituted piperidines depending on the reagents used.
Aplicaciones Científicas De Investigación
N-ethyl-1-methylpiperidin-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of neurotransmitter systems due to its structural similarity to certain neurotransmitters.
Medicine: this compound is investigated for its potential use in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
1-ethylpiperidin-4-amine: Similar in structure but lacks the methyl group on the nitrogen atom.
N-methylpiperidin-4-amine: Similar but lacks the ethyl group on the nitrogen atom.
1-benzoyl-N-methylpiperidin-4-amine: Contains a benzoyl group instead of an ethyl group.
Uniqueness
N-ethyl-1-methylpiperidin-4-amine is unique due to the presence of both ethyl and methyl groups on the nitrogen atom, which can influence its chemical reactivity and biological activity. This dual substitution can enhance its ability to interact with specific molecular targets, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
N-ethyl-1-methylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-3-9-8-4-6-10(2)7-5-8/h8-9H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCMPLHRWWWPHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCN(CC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(6-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine](/img/structure/B2992280.png)




![5-[(mesitylsulfonyl)amino]-2-piperazin-1-yl-N-(tetrahydrofuran-2-ylmethyl)nicotinamide](/img/structure/B2992290.png)



![1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B2992295.png)

![5-Chloro-4-phenyl-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole](/img/structure/B2992301.png)


